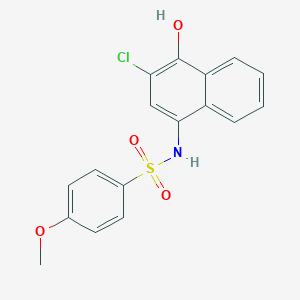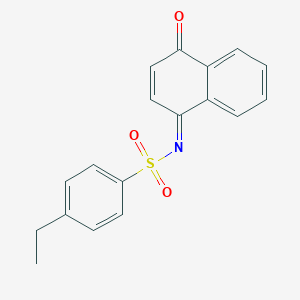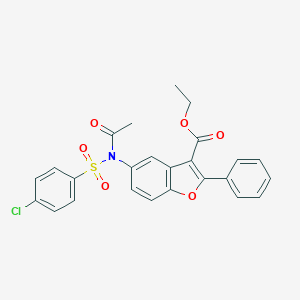![molecular formula C14H19NO4S B491404 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 328028-36-0](/img/structure/B491404.png)
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the formula C14H19NO4S . It is used for pharmaceutical testing and is available as high-quality reference standards for accurate results .
Molecular Structure Analysis
The molecular structure of “3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid” is represented by the formula C14H19NO4S . The molecular weight of this compound is 297.37 g/mol .Scientific Research Applications
Antimicrobial Agent
This compound exhibits potent antimicrobial properties and is used in the treatment of infections caused by various microorganisms, including bacteria, viruses, and fungi . Its broad-spectrum efficacy makes it a valuable agent in the development of new antibiotics and antiviral medications.
Antiparasitic Treatment
As an antiparasitic drug , 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid is involved in the research for treating parasitic infections. It disrupts the metabolic processes of parasites, offering a pathway to develop treatments for diseases like malaria and leishmaniasis .
Chemotherapy Research
In the field of cancer research , this compound has shown promise as a chemotherapy agent. It has been observed to inhibit DNA synthesis in animal tests, which could lead to the development of new anticancer drugs targeting rapidly dividing cancer cells .
Biochemical Research
In biochemical research, 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid is used for studying enzyme inhibition, receptor binding, and signal transduction pathways. Its interactions with biological molecules can provide insights into the design of targeted therapies .
Analytical Chemistry
This compound is also important in analytical chemistry , where it may be used as a reference standard in chromatographic analyses, such as HPLC, LC-MS, and UPLC, to ensure the accuracy and precision of analytical methods .
properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-6-11(2)9-15(8-10)20(18,19)13-5-3-4-12(7-13)14(16)17/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJZPKCSPMOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)



![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)
